molecular formula C19H14FN5OS B2752619 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2380192-81-2

6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2752619
CAS No.: 2380192-81-2
M. Wt: 379.41
InChI Key: NLVYVHBIFGPYTJ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl, thiazolopyridine, and azetidinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine derivative, the core structure can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Thiazolopyridine Moiety: This step may involve the formation of a thiazole ring followed by its fusion with a pyridine ring.

    Incorporation of the Azetidinyl Group: The azetidinyl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, chromatography, and distillation.

    Quality Control: Ensuring the final product meets the required specifications through analytical methods like HPLC, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, nucleophiles like amines, thiols, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes, etc.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one
  • 6-(3-Methylphenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one

Uniqueness

The presence of the fluorophenyl group in 6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one may impart unique properties, such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-13-3-1-2-12(8-13)15-4-5-18(26)25(23-15)14-10-24(11-14)19-22-16-9-21-7-6-17(16)27-19/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVYVHBIFGPYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CN=C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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